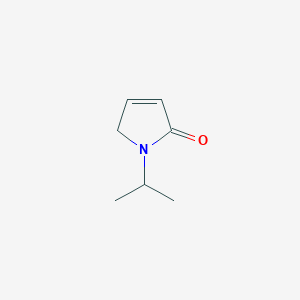

1-Isopropyl-1H-pyrrol-2(5H)-one

Description

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

1-propan-2-yl-2H-pyrrol-5-one |

InChI |

InChI=1S/C7H11NO/c1-6(2)8-5-3-4-7(8)9/h3-4,6H,5H2,1-2H3 |

InChI Key |

ICEWACHGGQESMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CC=CC1=O |

Origin of Product |

United States |

Preparation Methods

Cyclization via Sulfur Ylides and Carbonyl Compounds

A recent method involves the reaction of sulfur ylides with ketonic carbonyl compounds under mild, transition-metal-free conditions. This approach leads to intramolecular cyclization followed by a 1,3-hydroxy rearrangement, resulting in 5-hydroxy-1H-pyrrol-2(5H)-ones with excellent yields. Although this method specifically targets 5-hydroxy derivatives, it demonstrates a valuable strategy for pyrrol-2-one ring construction that could be adapted for N-substituted derivatives such as 1-isopropyl analogs.

-

- One-pot operation.

- No transition metal catalysts required.

- Mild reaction conditions.

- Purification by column chromatography on neutral alumina.

-

- Non-polar impurities eluted with 50% ethyl acetate/hexane.

- Desired compounds eluted with dichloromethane/methanol (99:1).

This method is supported by spectroscopic techniques including X-ray crystallography and 2D NMR (COSY, HSQC, HMBC, DEPT).

Alkylation of Pyrrol-2-one Precursors

The direct alkylation of 1H-pyrrol-2(5H)-one at the nitrogen with isopropyl halides or related alkylating agents is a classical approach to obtain 1-isopropyl derivatives. This method requires:

- A suitable base to deprotonate the lactam nitrogen.

- Controlled reaction conditions to avoid over-alkylation or ring opening.

Though specific detailed protocols for 1-isopropyl substitution are sparse in the literature, this approach is widely used for N-substitution of pyrrol-2-ones.

Bromination and Derivatization of Isopropylpyrrole Derivatives

For derivatives such as 3,4-dibromo-1-isopropyl-1H-pyrrol-2(5H)-one, bromination of isopropylpyrrole precursors using bromine or brominating agents under mild conditions is employed. This method involves:

- Starting from isopropyl-substituted pyrrole.

- Controlled bromination to introduce bromine atoms at the 3 and 4 positions.

- Monitoring by thin-layer chromatography (TLC) to optimize yield and purity.

This approach is useful for functionalizing the pyrrol-2-one core post N-isopropylation.

One-Pot Synthesis from α-Diazocarbonyl Compounds

An efficient one-pot synthesis of substituted pyrroles, including N-substituted variants, involves:

- In situ formation of dihydrofurans from α-diazocarbonyl compounds.

- Reaction with primary amines such as isopropylamine.

Although steric hindrance from isopropyl groups can lower yields, this method offers a straightforward route to substituted pyrroles that can be further oxidized or transformed into pyrrol-2-ones.

Comparative Data Table of Preparation Methods

Spectroscopic and Purification Considerations

- Purification often involves column chromatography on neutral alumina or silica gel.

- Elution solvents vary depending on polarity; common mixtures include ethyl acetate/hexane or dichloromethane/methanol.

- Structural confirmation is performed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D techniques such as COSY, HSQC, HMBC).

- Mass spectrometry (MS).

- X-ray crystallography for unambiguous structure determination.

Summary of Research Findings

- The sulfur ylide approach offers a metal-free, efficient synthesis of pyrrol-2-one derivatives, potentially adaptable to 1-isopropyl substitution.

- Bromination methods provide functionalized derivatives for further chemical modifications.

- One-pot synthesis from α-diazocarbonyl precursors with isopropylamine is a versatile route but may suffer from steric hindrance.

- Classical N-alkylation remains a reliable method but requires careful control to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 1,5-dihydro-1-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in these reactions include aromatic aldehydes, arylamines, and dialkyl acetylenedicarboxylate. The reactions are typically carried out under mild conditions to ensure high yields and minimal by-products .

Major Products Formed

The major products formed from these reactions include polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which exhibit a broad spectrum of pharmacological activities such as anticancer, antibacterial, and anti-inflammatory properties .

Scientific Research Applications

2H-Pyrrol-2-one, 1,5-dihydro-1-(1-methylethyl)- has numerous scientific research applications across various fields:

Chemistry: It serves as a building block for synthesizing complex molecular structures and bioactive compounds.

Biology: The compound is used in the study of enzyme inhibitors and protein-protein interactions.

Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-1-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of HIV-1 integrase, an enzyme crucial for the replication of the HIV virus . Additionally, the compound exhibits antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

N1-Substituent Variations

The N1 position of pyrrol-2(5H)-one derivatives is critical in modulating solubility, crystallinity, and reactivity. Key comparisons include:

- Steric Effects : Bulky N1 substituents (e.g., cyclohexyl in compound 22) often result in oils rather than crystalline solids, likely due to hindered molecular packing . The isopropyl group in the target compound may similarly reduce crystallinity compared to methyl or benzyl analogs.

C3/C4/C5 Substituent Variations

Substituents on the pyrrolone ring further influence properties:

- 5-Hydroxy Derivatives : Compounds like 5-hydroxy-1-isopropyl-3,4-dimethyl-1H-pyrrol-2(5H)-one exhibit increased polarity and hydrogen-bonding capacity due to the hydroxyl group, which may enhance solubility in polar solvents .

- Aromatic Substituents : Derivatives with aryl groups (e.g., 4-methoxyphenyl in compound 1f) display distinct NMR shifts (e.g., δ 3.81 ppm for methoxy protons) and higher melting points (172–174°C), suggesting stabilized π-stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.